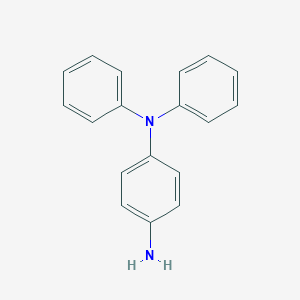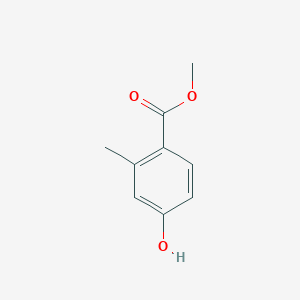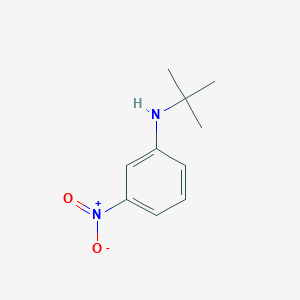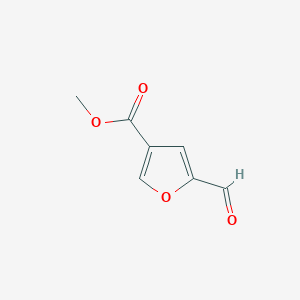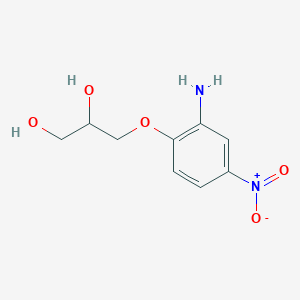
2-アミノ-4-メトキシ安息香酸
概要
説明
2-Amino-4-methoxybenzoic acid is an organic compound with the empirical formula C8H9NO3 . It has a molecular weight of 167.16 . It is used as an organic building block in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-methoxybenzoic acid consists of a benzene ring substituted with an amino group (NH2), a methoxy group (OCH3), and a carboxylic acid group (COOH) . The exact positions of these substituents on the benzene ring can be determined by the compound’s name: the amino group is at the 2nd position, the methoxy group is at the 4th position, and the carboxylic acid group is at the 1st position (attached directly to the benzene ring).Physical And Chemical Properties Analysis
2-Amino-4-methoxybenzoic acid is a solid compound . It has a melting point of 175-180 °C . The compound’s density is predicted to be 1.303±0.06 g/cm3 .科学的研究の応用
ペプチド合成
2-アミノ-4-メトキシ安息香酸は、ペプチド合成で使用されます . ペプチドは、生体機能において重要な役割を果たすアミノ酸の短い鎖です。 ペプチドは、治療薬開発、バイオマテリアル、バイオエンジニアリングなど、さまざまな分野で使用されています。
有機合成
この化合物は、有機合成におけるビルディングブロックとしても使用できます . 有機合成は、複雑な生物活性天然物から新しい材料に至るまで、さまざまな分子を構築する方法を研究するものです。 合成により、化学者は全く新しい構造を構築することができます。
生化学研究
2-アミノ-4-メトキシ安息香酸は、アミノ基とメトキシ基を持つため、生化学研究で使用できる可能性があります . これらの基は、生物系におけるさまざまな酵素や受容体と相互作用する可能性があります。
医薬品研究
構造から、2-アミノ-4-メトキシ安息香酸は、医薬品研究に使用できる可能性があります . アミノ基とメトキシ基は、創薬や創薬のターゲットになる可能性があります。
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used as an organic building block in the synthesis of various chemical compounds .
Mode of Action
The amino group can form hydrogen bonds and participate in electrostatic interactions, while the methoxy group can engage in hydrophobic interactions .
Pharmacokinetics
Its solubility in common organic solvents like dimethyl sulfoxide and ethyl acetate suggests that it might have good bioavailability .
Result of Action
Given its use as an organic building block, it likely contributes to the formation of more complex molecules in chemical syntheses .
Action Environment
The action, efficacy, and stability of 2-Amino-4-methoxybenzoic acid can be influenced by various environmental factors. For instance, its solubility suggests that it might be more active in organic environments than in aqueous ones . Additionally, its stability might be affected by factors such as light, temperature, and pH .
生化学分析
Biochemical Properties
2-Amino-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids. The compound can act as a substrate or inhibitor in these enzymatic reactions, affecting the overall metabolic flux and the levels of metabolites. Additionally, 2-Amino-4-methoxybenzoic acid can form complexes with proteins, influencing their structure and function .
Cellular Effects
2-Amino-4-methoxybenzoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can impact cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-Amino-4-methoxybenzoic acid can alter metabolic pathways, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of 2-Amino-4-methoxybenzoic acid involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, 2-Amino-4-methoxybenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-methoxybenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Amino-4-methoxybenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Amino-4-methoxybenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-Amino-4-methoxybenzoic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-Amino-4-methoxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors in the shikimate pathway, influencing the biosynthesis of aromatic amino acids. The compound can also affect other metabolic pathways, leading to changes in metabolic flux and the levels of various metabolites. These interactions can have downstream effects on cellular function and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-Amino-4-methoxybenzoic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of 2-Amino-4-methoxybenzoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 2-Amino-4-methoxybenzoic acid is essential for elucidating its role in cellular processes .
特性
IUPAC Name |
2-amino-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNWXQCVWVVVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325772 | |
| Record name | 2-Amino-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4294-95-5 | |
| Record name | 4294-95-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does modifying hyaluronan oligosaccharides with 2-Amino-4-methoxybenzoic acid affect their interaction with hyaladherins?
A1: Research suggests that modifying the reducing end of hyaluronan hexasaccharides (HA6AN) with 2-Amino-4-methoxybenzoic acid (HA6-2A4MBA) increases their binding affinity for the Link module of TSG-6 (Link_TSG6), a hyaladherin involved in extracellular matrix remodeling. [] Interestingly, this modification does not seem to enhance binding to the hyaluronan-binding domain of CD44 (HABD_CD44), another key hyaladherin. [] This difference in binding affinity highlights the potential for designing specifically modified hyaluronan oligosaccharides that selectively target distinct hyaladherins.
Q2: What is the proposed mechanism behind the increased binding affinity observed between 2-Amino-4-methoxybenzoic acid-modified hyaluronan and Link_TSG6?
A2: Molecular modeling studies, utilizing the solution dynamic 3D structure of a similar modification (HA4-2AA), suggest that the carboxyl group of 2-Amino-4-methoxybenzoic acid forms a salt bridge with Arginine-81 within the binding pocket of Link_TSG6. [] This interaction likely contributes to the enhanced binding affinity observed experimentally. Further research is needed to confirm this mechanism and explore its implications for designing targeted therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



